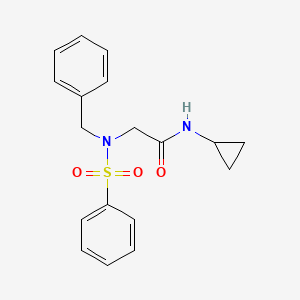

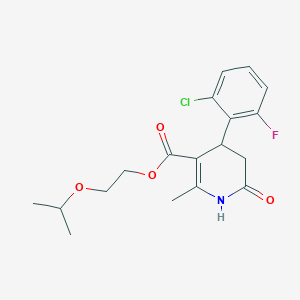

![molecular formula C18H21N3O2 B5541450 1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)

1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine" and related compounds involves complex organic synthesis techniques. Studies have detailed the preparation of structurally similar piperazine derivatives, highlighting various synthetic routes and modifications to improve potency and selectivity for targeted pharmacological activities. For instance, the synthesis of second-generation (cyanomethyl)piperazines with increased oral activity through modifications on the pyridine derivatives illustrates the complexity and innovation in synthesizing such compounds (Carceller et al., 1993).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives, including "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine," focuses on understanding the compound's conformation, stereochemistry, and its implications on biological activity. The crystal and molecular structures of related compounds have been determined, showing how molecular conformation affects interaction with biological targets. For example, studies on the crystal structure of 4-methylphenol with piperazine demonstrate the role of hydrogen bonding in molecular stability and interaction (Jin et al., 2001).

Scientific Research Applications

PAF Antagonists Development :

- Carceller et al. (1993) synthesized and evaluated a second generation of (cyanomethyl)piperazines, including derivatives similar to "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine", as PAF antagonists. These compounds showed increased oral activity and were evaluated using in vitro and in vivo assays (Carceller et al., 1993).

Kappa-Receptor Agonist Development :

- Naylor et al. (1993) developed 4-substituted 1-(arylacetyl)-2-[(dialkylamino)methyl]piperazines, a class related to the compound , as kappa-opioid receptor agonists. These compounds were explored for their potential in pain management (Naylor et al., 1993).

Antitumor Activity in Bis-Indole Derivatives :

- Andreani et al. (2008) reported the synthesis of compounds, including piperazine derivatives, which were tested for antitumor activity. These compounds showed notable activity against certain human cell lines (Andreani et al., 2008).

Study of α7 Nicotinic Acetylcholine Receptor Modulators :

- Clark et al. (2014) investigated a new class of α7 nicotinic acetylcholine receptor modulators based on a similar piperazine scaffold. These compounds were evaluated for their potential in treating inflammatory disorders (Clark et al., 2014).

Discovery of G Protein-Biased Dopaminergics :

- Möller et al. (2017) explored 1,4-disubstituted aromatic piperazines, which include structures akin to "1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine", for their potential as dopamine receptor partial agonists. These compounds were shown to favor activation of G proteins over β-arrestin recruitment (Möller et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(4-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-15-5-7-16(8-6-15)23-14-18(22)21-12-10-20(11-13-21)17-4-2-3-9-19-17/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPWPCBBQYZFIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)

![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)

![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)

![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)